molecular formula C10H9BrO3 B136224 3-Bromo-4-methoxycinnamic acid CAS No. 151539-49-0

3-Bromo-4-methoxycinnamic acid

Cat. No.: B136224
CAS No.: 151539-49-0
M. Wt: 257.08 g/mol
InChI Key: VTHCKJFXUYPZAO-HWKANZROSA-N
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Description

3-Bromo-4-methoxycinnamic acid is an organic compound with the molecular formula C₁₀H₉BrO₃. It is a derivative of cinnamic acid, characterized by the presence of a bromine atom at the third position and a methoxy group at the fourth position on the aromatic ring. This compound is used as a reagent, a useful scaffold, and an intermediate in the synthesis of more complex compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxycinnamic acid typically involves the bromination of 4-methoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-methoxycinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to arrest the cell cycle in the G2/M phase and decrease the mitochondrial membrane potential in certain cancer cell lines. This suggests its potential role in disrupting cellular processes critical for cancer cell proliferation .

Comparison with Similar Compounds

  • 3-Bromo-4-hydroxycinnamic acid
  • 3-Bromo-4-methylcinnamic acid
  • 4-Methoxycinnamic acid

Comparison: 3-Bromo-4-methoxycinnamic acid is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties and reactivity. Compared to 4-methoxycinnamic acid, the bromine atom in this compound enhances its reactivity in substitution and coupling reactions. Additionally, the methoxy group provides electron-donating effects, influencing the compound’s overall chemical behavior .

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHCKJFXUYPZAO-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Bromo-4-methoxybenzaldehyde (50 g, 232 mmol), malonic acid (36.3 g, 348 mmol) and 250 ml of anhydrous pyridine are introduced into a 500 ml round-bottomed flask. Piperidine (11.4 ml, 116 mmol) is added and the medium is brought to reflux for 3 h. The pyridine is removed under vacuum and the medium is run on to 500 ml of a 1M aqueous hydrochloric acid solution. The solid is filtered off, washed with water and dried over P2O5.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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